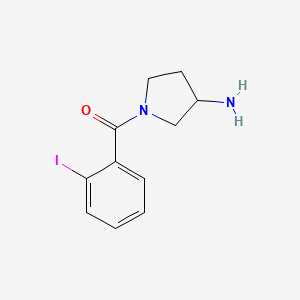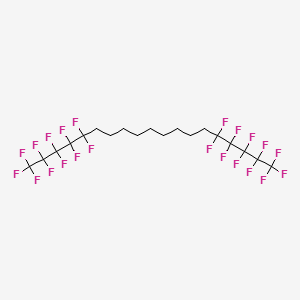
Nonadecane, 1,1,1,2,2,3,3,4,4,5,5,15,15,16,16,17,17,18,18,19,19,19-docosafluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonadecane, 1,1,1,2,2,3,3,4,4,5,5,15,15,16,16,17,17,18,18,19,19,19-docosafluoro- is a highly fluorinated hydrocarbon. This compound is characterized by the presence of multiple fluorine atoms, which significantly alter its chemical properties compared to non-fluorinated hydrocarbons. Fluorinated hydrocarbons are known for their stability, resistance to degradation, and unique interactions with other substances.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of highly fluorinated hydrocarbons like Nonadecane, 1,1,1,2,2,3,3,4,4,5,5,15,15,16,16,17,17,18,18,19,19,19-docosafluoro- typically involves multiple steps of fluorination. One common method is the direct fluorination of hydrocarbons using elemental fluorine under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine gas.
Industrial Production Methods
In an industrial setting, the production of such compounds often involves the use of specialized reactors that can safely handle the exothermic nature of fluorination reactions. The process may also involve the use of catalysts to control the reaction rate and improve yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Fluorinated hydrocarbons can undergo oxidation reactions, although the presence of fluorine atoms generally makes them more resistant to oxidation compared to non-fluorinated hydrocarbons.
Reduction: Reduction reactions are less common for highly fluorinated compounds due to the strong carbon-fluorine bonds.
Substitution: These compounds can participate in substitution reactions, where fluorine atoms may be replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Strong oxidizing agents like potassium permanganate or ozone can be used, although the reaction conditions need to be carefully controlled.
Reducing Agents: Lithium aluminum hydride or other strong reducing agents may be used, but the reactions are typically less favorable.
Substitution Reagents: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of fluorinated alcohols or ketones, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Nonadecane, 1,1,1,2,2,3,3,4,4,5,5,15,15,16,16,17,17,18,18,19,19,19-docosafluoro- has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of fluorination on hydrocarbon properties.
Biology: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Medicine: Explored for use in medical imaging and diagnostics, particularly in fluorine-19 magnetic resonance imaging (MRI).
Industry: Utilized in the development of high-performance lubricants and coatings due to its low surface energy and chemical resistance.
Mécanisme D'action
The mechanism by which Nonadecane, 1,1,1,2,2,3,3,4,4,5,5,15,15,16,16,17,17,18,18,19,19,19-docosafluoro- exerts its effects is largely related to its fluorine content. The presence of multiple fluorine atoms enhances the compound’s stability and resistance to chemical reactions. This stability is due to the strong carbon-fluorine bonds, which are among the strongest in organic chemistry. The compound’s interactions with biological molecules and other substances are influenced by its hydrophobic nature and low surface energy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Perfluorooctane: Another highly fluorinated hydrocarbon with similar stability and resistance to degradation.
Perfluorodecalin: Known for its use in oxygen transport and medical applications.
Perfluorooctyl bromide: Used in medical imaging and as a contrast agent.
Uniqueness
Nonadecane, 1,1,1,2,2,3,3,4,4,5,5,15,15,16,16,17,17,18,18,19,19,19-docosafluoro- is unique due to its specific chain length and the distribution of fluorine atoms. This specific structure imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
1980039-11-9 |
|---|---|
Formule moléculaire |
C19H18F22 |
Poids moléculaire |
664.3 g/mol |
Nom IUPAC |
1,1,1,2,2,3,3,4,4,5,5,15,15,16,16,17,17,18,18,19,19,19-docosafluorononadecane |
InChI |
InChI=1S/C19H18F22/c20-10(21,12(24,25)14(28,29)16(32,33)18(36,37)38)8-6-4-2-1-3-5-7-9-11(22,23)13(26,27)15(30,31)17(34,35)19(39,40)41/h1-9H2 |
Clé InChI |
SPVNKWBIUJKFEP-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)CCCCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


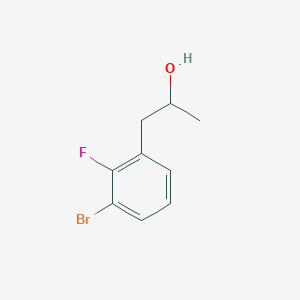
![Phenol, 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-](/img/structure/B12088647.png)
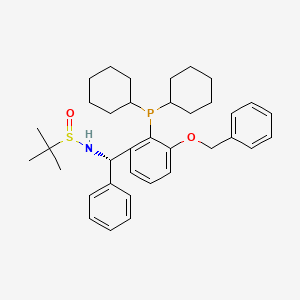
![(5-Bromo-1-propyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12088655.png)
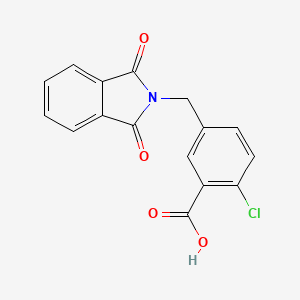

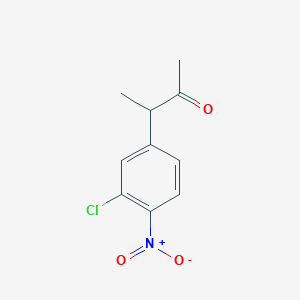
![prop-2-enyl 3-[[7-acetamido-2-phenyl-8-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate](/img/structure/B12088671.png)
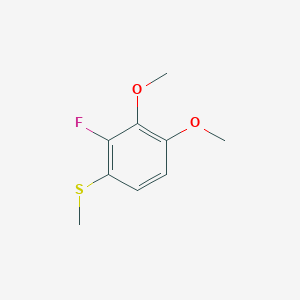
![3-[2-[[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-[1,3]thiazolo[5,4-b]pyridin-5-yl]-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B12088676.png)



